Methyl 2-[1-(3,4-dichlorophenyl)ethylidene]-1-hydrazinecarboxylate
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Overview
Description
Methyl 2-[1-(3,4-dichlorophenyl)ethylidene]-1-hydrazinecarboxylate is a chemical compound with significant potential in various scientific and industrial applications. This compound features a dichlorophenyl group attached to an ethylidene moiety, which is further connected to a hydrazinecarboxylate group. Its unique structure makes it a valuable candidate for research and development in fields such as chemistry, biology, medicine, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 2-[1-(3,4-dichlorophenyl)ethylidene]-1-hydrazinecarboxylate typically involves the reaction of 3,4-dichlorobenzaldehyde with hydrazine hydrate in the presence of a suitable catalyst. The reaction is usually carried out under reflux conditions to ensure complete conversion. The resulting hydrazone is then methylated using methyl iodide to yield the final product.
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow reactors to enhance efficiency and control reaction parameters. Advanced purification techniques, such as column chromatography or recrystallization, are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions: Methyl 2-[1-(3,4-dichlorophenyl)ethylidene]-1-hydrazinecarboxylate can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.
Substitution: Nucleophilic substitution reactions can be performed using alkyl halides in the presence of a base.
Major Products Formed:
Oxidation: The compound can be oxidized to form carboxylic acids or ketones.
Reduction: Reduction reactions can yield amines or alcohols.
Substitution: Substitution reactions can lead to the formation of various alkylated derivatives.
Scientific Research Applications
Chemistry: In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its reactivity with various reagents makes it a versatile intermediate in organic synthesis.
Biology: Methyl 2-[1-(3,4-dichlorophenyl)ethylidene]-1-hydrazinecarboxylate has shown potential in biological studies, particularly in the development of new pharmaceuticals. Its ability to interact with biological targets makes it a candidate for drug discovery and development.
Medicine: In the medical field, this compound is being investigated for its potential therapeutic properties. It may be used in the treatment of various diseases, including cancer and infectious diseases, due to its bioactive properties.
Industry: In industry, this compound is utilized in the production of agrochemicals, dyes, and other chemical products. Its unique chemical properties make it suitable for a wide range of applications.
Mechanism of Action
The mechanism by which Methyl 2-[1-(3,4-dichlorophenyl)ethylidene]-1-hydrazinecarboxylate exerts its effects involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, leading to the modulation of biological pathways. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Methyl 2-[1-(2,4-dichlorophenyl)ethylidene]-1-hydrazinecarboxylate
Methyl 2-[1-(3,4-dichlorophenyl)propylidene]-1-hydrazinecarboxylate
Methyl 2-[1-(3,4-dichlorophenyl)butylidene]-1-hydrazinecarboxylate
Uniqueness: Methyl 2-[1-(3,4-dichlorophenyl)ethylidene]-1-hydrazinecarboxylate stands out due to its specific dichlorophenyl group and ethylidene moiety, which confer unique chemical and biological properties compared to its similar counterparts.
Properties
IUPAC Name |
methyl N-[(E)-1-(3,4-dichlorophenyl)ethylideneamino]carbamate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10Cl2N2O2/c1-6(13-14-10(15)16-2)7-3-4-8(11)9(12)5-7/h3-5H,1-2H3,(H,14,15)/b13-6+ |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZQMXGUXUENZYOA-AWNIVKPZSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=NNC(=O)OC)C1=CC(=C(C=C1)Cl)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C(=N\NC(=O)OC)/C1=CC(=C(C=C1)Cl)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10Cl2N2O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.10 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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